molecular formula C13H17ClN2O B309058 3-amino-4-chloro-N-cyclohexylbenzamide

3-amino-4-chloro-N-cyclohexylbenzamide

Cat. No.: B309058
M. Wt: 252.74 g/mol
InChI Key: POTHZNACHBBAHX-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-cyclohexylbenzamide is a benzamide derivative characterized by an amino (–NH₂) group at position 3, a chloro (–Cl) substituent at position 4, and a cyclohexylamine moiety attached via an amide bond.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

3-amino-4-chloro-N-cyclohexylbenzamide

InChI

InChI=1S/C13H17ClN2O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17)

InChI Key

POTHZNACHBBAHX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between 3-amino-4-chloro-N-cyclohexylbenzamide and related benzamide derivatives:

Compound Name Substituents (Benzamide Core) Amine Group Molecular Formula Key Features
This compound 3-NH₂, 4-Cl Cyclohexyl C₁₃H₁₇ClN₂O Amino and chloro substituents; cyclohexyl group enhances steric hindrance.
3-Chloro-N-cyclohexylbenzamide 3-Cl Cyclohexyl C₁₃H₁₆ClNO Lacks amino group; forms C(4) chains via N–H⋯O hydrogen bonds.
4-Chloro-N-cyclohexylbenzamide 4-Cl Cyclohexyl C₁₃H₁₆ClNO Chloro at position 4; similar synthesis route to .
4-Chloro-N-(3-methoxyphenyl)benzamide 4-Cl 3-Methoxyphenyl C₁₄H₁₂ClNO₂ Methoxy group on phenylamine; altered electronic properties.
4-Nitro-N-(3-nitrophenyl)benzamide 4-NO₂ 3-Nitrophenyl C₁₃H₉N₃O₅ Nitro groups increase electron-withdrawing effects; used as a solid derivative.
2-Amino-4-chloro-N-(1-{[(2E)-2-iminoethyl]carbamoyl}cyclohexyl)benzamide 2-NH₂, 4-Cl Cyclohexyl with iminoethylcarbamoyl C₁₆H₂₁ClN₄O₂ Additional iminoethylcarbamoyl group; higher molecular weight (336.8 g/mol).
Key Observations:
  • Cyclohexyl vs. Aromatic Amines: Cyclohexyl-substituted derivatives (e.g., ) exhibit non-planar molecular conformations due to steric hindrance, while phenyl-substituted analogues (e.g., ) retain aromatic stacking interactions .

Crystallographic and Conformational Analysis

  • 3-Chloro-N-cyclohexylbenzamide : Adopts a trans amide conformation with torsion angles C21–N1–C1–O1 = 2.9° and C21–N1–C1–C11 = -174.88°. Forms C(4) chains via N–H⋯O hydrogen bonds along the [100] axis.
  • 4-Chloro-N-cyclohexylbenzamide : Likely shares similar non-planar geometry but lacks the amino group’s hydrogen-bonding capability.
  • Nitro Derivatives : Nitro groups may disrupt hydrogen-bonding networks due to steric and electronic effects, favoring π–π stacking instead.

Q & A

Q. What are the optimal synthetic routes for 3-amino-4-chloro-N-cyclohexylbenzamide?

The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:

  • Amide bond formation : Reacting 3-amino-4-chlorobenzoic acid with cyclohexylamine using coupling agents like EDCI/HOBt under anhydrous conditions.
  • Purification : Recrystallization from ethanol or methanol to remove unreacted starting materials .
  • Monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1) to track reaction progress . Variations in reaction conditions (e.g., solvent polarity, temperature) can influence yield and purity.

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR in DMSO-d6_6 or CDCl3_3 to confirm substitution patterns (e.g., cyclohexyl NH resonance at ~6.5 ppm, aromatic protons at 6.8–7.5 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···O=C interactions stabilizing the crystal lattice) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N–H stretch) confirm functional groups .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Thermal Stability : Decomposition observed above 200°C via differential scanning calorimetry (DSC).
  • Light Sensitivity : Store in amber vials at 0–6°C to prevent photodegradation of the chloro and amino groups .
  • Solubility : Limited aqueous solubility; use DMSO or DMF for biological assays .

Advanced Research Questions

Q. How can contradictions between computational and experimental electronic property data be resolved?

  • Methodological Adjustments : Use hybrid density functional theory (DFT) with exact exchange terms (e.g., B3LYP) to improve agreement with experimental dipole moments and HOMO-LUMO gaps .
  • Basis Set Selection : Augment with polarization/diffusion functions (e.g., 6-311++G(d,p)) for accurate electron density mapping .
  • Validation : Compare computed IR spectra with experimental data to identify discrepancies in vibrational modes .

Q. What strategies enhance bioactivity through structural modifications?

  • Functional Group Substitution : Replace the cyclohexyl group with substituted aryl rings to modulate lipophilicity and target binding (e.g., para-fluorophenyl for increased metabolic stability) .
  • Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl to enhance electronegativity and receptor affinity .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like PARP-1, guided by crystallographic data .

Q. How do substituents influence crystal packing and supramolecular assembly?

  • Hydrogen Bonding : The amino group participates in N–H···O=C interactions, forming 1D chains, while the cyclohexyl group introduces steric bulk, reducing π-π stacking .
  • Packing Efficiency : Chloro substituents at the 4-position create denser packing (calculated density ~1.35 g/cm3^3) compared to ortho-substituted analogs .
  • Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) reveal flexibility in the cyclohexyl ring, impacting lattice stability .

Q. What advanced computational approaches model the compound’s reactivity?

  • Reaction Pathway Analysis : Use DFT (Gaussian 16) to map energy profiles for amide hydrolysis or electrophilic substitution, incorporating solvent effects via the SMD model .
  • Non-Covalent Interactions : Reduced density gradient (RDG) analysis identifies van der Waals and halogen bonding contributions to stability .
  • Dynamic Simulations : Molecular dynamics (MD) in explicit solvent (e.g., water, ethanol) predict aggregation behavior and solubility trends .

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